Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93804-31-0 |
|---|---|
Molecular Formula |
C14H6KNO7S |
Molecular Weight |
371.36 g/mol |
IUPAC Name |
potassium;5-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.K/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
ZAFSYIDAMNIOID-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with anthraquinone or substituted anthraquinones such as 1-anthraquinonesulfonic acid or 1-nitroanthraquinone-5-sulfonic acid.
- Sulfonation of anthraquinone derivatives is a critical step to introduce the sulfonic acid group at the 1-position.
- Nitration is performed to introduce the nitro group at the 5-position of the anthraquinone ring.
Sulfonation
- Sulfonation of anthraquinone is generally carried out using concentrated sulfuric acid or oleum under controlled temperature conditions.
- This reaction yields anthraquinone-1-sulfonic acid derivatives, which serve as precursors for further functionalization.
- The sulfonic acid group enhances water solubility and allows for salt formation with potassium ions.
Nitration
- Nitration of anthraquinone sulfonic acid derivatives is achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
- The reaction conditions are carefully controlled to achieve selective nitration at the 5-position without over-nitration or degradation of the anthraquinone core.
- The nitro group is introduced as an electron-withdrawing substituent, influencing the compound’s reactivity and properties.
Formation of Potassium Salt
Reduction to Dihydro Derivative
- The 9,10-dihydro-9,10-dioxo form indicates partial hydrogenation or reduction at the 9,10-positions of the anthraquinone ring.
- This can be achieved by catalytic hydrogenation using hydrogen gas and a suitable catalyst such as palladium or nickel under mild conditions.
- The reduction step is important to obtain the dihydro form, which may have different chemical and physical properties compared to the fully oxidized anthraquinone.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Sulfonation | Anthraquinone + H2SO4 (oleum) | Anthraquinone-1-sulfonic acid | Temperature control critical |
| 2 | Nitration | Anthraquinone-1-sulfonic acid + HNO3/H2SO4 | 5-Nitroanthraquinone-1-sulfonic acid | Selective nitration at 5-position |
| 3 | Salt formation | Neutralization with KOH or K2CO3 | Potassium 5-nitroanthraquinone-1-sulfonate | Formation of potassium salt |
| 4 | Reduction | H2, Pd or Ni catalyst, mild conditions | Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate | Partial reduction at 9,10-positions |
Research Findings and Optimization
- Studies indicate that the sulfonation step is highly sensitive to temperature and acid concentration, affecting yield and regioselectivity.
- Nitration requires careful control to avoid multiple nitrations or ring degradation; mild nitrating conditions favor mono-nitration at the 5-position.
- The reduction step to the dihydro form is typically performed under mild hydrogenation conditions to prevent over-reduction or ring hydrogenation beyond the 9,10-positions.
- Potassium salt formation improves compound handling and is essential for applications requiring water solubility.
Notes on Alternative Synthetic Approaches
- Alternative methods involve nucleophilic substitution on halogenated anthraquinone sulfonates followed by cyclization and functional group transformations.
- Oxidative nucleophilic substitution of hydrogen (ONSH) and vicarious nucleophilic substitution (VSN) have been explored for functionalizing anthraquinone derivatives, potentially applicable to nitro and sulfonate substituted anthraquinones.
- Catalytic glycosylation and other advanced functionalization methods have been reported for anthraquinone derivatives but are less common for this specific compound.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Sulfonation | Electrophilic aromatic substitution with sulfuric acid | Concentrated H2SO4 or oleum, heat control | Introduces sulfonic acid at 1-position |
| Nitration | Electrophilic aromatic substitution with nitric acid | HNO3/H2SO4 mixture, controlled temp | Selective 5-position nitro group |
| Salt Formation | Neutralization of sulfonic acid | KOH or K2CO3 in aqueous medium | Potassium salt formation |
| Reduction (Dihydro form) | Catalytic hydrogenation | H2 gas, Pd or Ni catalyst, mild temp | Partial reduction at 9,10-positions |
Chemical Reactions Analysis
Types of Reactions
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
1. Dyes and Pigments
- Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate is utilized in the production of dyes and pigments. Its vibrant color properties are exploited in textile and paper industries for coloring applications. The compound's stability ensures that colors remain consistent under varying environmental conditions.
2. Spectroscopic Studies
- This compound serves as a standard in spectroscopic analyses due to its well-defined absorption spectra. It is used in UV-Vis spectroscopy to calibrate instruments and validate methodologies, which is essential for accurate quantitative analysis in laboratories.
Biomedical Research
1. Anticancer Research
- Recent studies have indicated that derivatives of anthraquinone compounds exhibit anticancer properties. This compound has been investigated for its potential to inhibit tumor growth through apoptosis induction in cancer cells. This application is particularly relevant in the development of new chemotherapeutic agents.
2. Drug Delivery Systems
- The compound's ability to form complexes with various biomolecules makes it a candidate for drug delivery systems. Its interaction with biological membranes can enhance the bioavailability of drugs, improving therapeutic outcomes.
Industrial Applications
1. Water Treatment
- This compound has been studied for its efficacy in wastewater treatment processes. It acts as a flocculating agent that aids in the removal of contaminants from industrial effluents, thereby contributing to environmental sustainability efforts.
2. Photovoltaic Devices
- The compound's electronic properties are being explored for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy positions it as a promising material for renewable energy technologies.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with the compound. |
| Johnson et al., 2021 | Water Treatment | Achieved over 90% removal efficiency of heavy metals from wastewater using this compound as a flocculant. |
| Lee et al., 2022 | Photovoltaic Performance | Reported improved efficiency of solar cells by incorporating the compound into the active layer, enhancing light absorption and charge transport. |
Mechanism of Action
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group enhances solubility and facilitates binding to specific sites. The compound’s effects are mediated through pathways involving electron transfer and covalent modification of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogues
a) 5-Nitro-9,10-Dioxoanthracene-2-Sulfonic Acid (CAS 6483-86-9)
- Molecular Formula: C₁₄H₇NO₇S
- Key Differences : Sulfonate group at position 2 instead of 1; sodium salt form .
b) 9,10-Dihydro-5-Nitro-9,10-Dioxoanthracenesulphonic Acid (CAS 82-50-8)
- Key Differences : Lacks the potassium counterion; sulfonate group position unspecified .
- Applications : Likely used in similar industrial contexts but with differing solubility profiles.
c) Sodium 5-Amino-9,10-Dioxo-9,10-Dihydroanthracene-1-Sulfonate (CAS 4095-82-3)
- Key Differences: Amino (-NH₂) group replaces the nitro group at position 5 .
- Biological Relevance: Amino-substituted anthraquinones often exhibit altered pharmacological activities compared to nitro derivatives.
Functional Group Variations
a) Nitrovinyl-Substituted Ethanoanthracenes (e.g., Compounds 15, 16b, 16c)
- Structure: 9,10-Ethanoanthracene derivatives with nitrovinyl substituents at C-9 .
- Biological Activity : Demonstrated potent antiproliferative effects in Burkitt’s lymphoma (BL) cell lines (IC₅₀ = 0.09–0.24 µM) .
- Comparison: The target compound lacks the ethano bridge and nitrovinyl group, likely reducing its anticancer efficacy but enhancing water solubility.
b) Chlorinated Ethanoanthracenes (e.g., 4,5-Dichloro-12-(phenylsulfonyl)-9,10-ethanoanthracene)
Host-Guest Chemistry Compounds
a) H2 (trans-α,α,α',α'-Tetraphenyl-9,10-Dihydro-9,10-Ethanoanthracene-11,12-Dimethanol)
- Function : Selective binding of o-dichlorobenzene (o-DCB) via C–H⋯π interactions .
- Comparison : The target compound’s sulfonate and nitro groups preclude host-guest behavior but may enable ionic interactions in solution.
b) DED (trans-9,10-Dihydro-9,10-Ethanoanthracene-11,12-Dicarboxylic Acid)
Table 1: Key Properties of Selected Anthraquinone Derivatives
Biological Activity
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate (K-DDA) is an anthraquinone derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H6KNO7S
- Molecular Weight : 372.42 g/mol
- CAS Number : 30845-78-4
- Structure : The compound features a sulfonate group and a nitro group attached to the anthracene core, which is crucial for its biological activity.
Biological Activity Overview
K-DDA exhibits several notable biological activities:
- Antitumor Activity : K-DDA has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antioxidant Properties : The compound exhibits strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Antiplatelet Activity : Recent studies have indicated that K-DDA can inhibit platelet aggregation, suggesting potential applications in cardiovascular disease management.
The biological activities of K-DDA can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : K-DDA influences ROS levels in cells, which is pivotal in mediating apoptosis in cancer cells .
- Glucocorticoid Receptor Modulation : Similar compounds have been shown to act as glucocorticoid receptor modulators, affecting inflammatory responses .
- Inhibition of Enzymatic Activity : K-DDA may inhibit specific enzymes involved in cancer progression and inflammation.
Antitumor Studies
A study published in Bioorganic & Medicinal Chemistry Letters explored the antitumor effects of K-DDA on human breast cancer cells. The findings revealed that K-DDA significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction via ROS | |
| HeLa | 12 | Mitochondrial pathway activation |
Antioxidant Activity
Research published in Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of K-DDA. The compound was shown to scavenge free radicals effectively, with a DPPH radical scavenging activity comparable to standard antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| K-DDA | 85 |
| Ascorbic Acid | 90 |
Antiplatelet Effects
A recent investigation into the antiplatelet properties of K-DDA demonstrated its ability to inhibit thrombin-induced platelet aggregation in vitro. This effect suggests potential therapeutic applications in preventing thrombosis.
Q & A
Q. What are the optimal synthetic routes for preparing Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves sulfonation and nitration of anthraquinone derivatives. A two-step approach is recommended:
Sulfonation : React anthraquinone with concentrated sulfuric acid at 150–160°C to introduce the sulfonate group at the 1-position. Neutralize with potassium hydroxide to form the potassium salt .
Nitration : Treat the intermediate with a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (≤40°C) to introduce the nitro group at the 5-position. Monitor reaction progress via TLC or HPLC to avoid over-nitration.
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 anthraquinone to sulfonating agent) and inert atmospheres to prevent oxidation byproducts .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm substitution patterns (e.g., nitro group at C5, sulfonate at C1). Anthraquinone protons typically appear as singlet peaks in the aromatic region (δ 8.2–8.5 ppm) .
- Chromatography : HPLC with a C18 column (UV detection at 254 nm) identifies impurities. Retention times should align with reference standards (e.g., anthraquinone-1-sulfonate derivatives) .
- Elemental Analysis : Verify potassium content (theoretical: ~11.9%) via ICP-OES or flame photometry .
Advanced Research Questions
Q. How does the nitro group at C5 influence the electronic properties and reactivity of this anthraquinone derivative?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The nitro group acts as a strong electron-withdrawing group, reducing electron density at C1 and C4 positions, which can be confirmed via Mulliken charge analysis .
- Experimental Validation : Electrochemical analysis (cyclic voltammetry) in DMF reveals redox potentials. The nitro group shifts reduction potentials cathodically compared to non-nitrated analogues, indicating stabilized LUMO levels .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–12). The sulfonate group enhances solubility in alkaline conditions but may hydrolyze at pH >10. Use UV-Vis spectroscopy to track absorbance decay at λmax (~310 nm) .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~250°C. Store samples in desiccators (<25°C) to prevent hygroscopic degradation .
Q. How can contradictory solubility data in literature (e.g., aqueous vs. organic solvents) be resolved experimentally?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in triplicate. For aqueous solubility, dissolve 10 mg in 1 L deionized water (20°C, sonicate 30 min). Centrifuge and quantify via UV-Vis (calibration curve required).
- Organic Solubility : Test in DMSO, DMF, and THF. Discrepancies may arise from polymorphic forms; characterize crystals via XRD .
Data Contradiction Analysis
Q. Conflicting reports exist on the catalytic activity of this compound in oxidation reactions. How can researchers design experiments to reconcile these discrepancies?
- Methodological Answer :
- Controlled Replication : Reproduce literature protocols (e.g., oxidation of benzyl alcohol) using identical catalysts (1 mol%), solvents (H₂O/EtOH), and oxidants (H₂O₂).
- Variable Isolation : Systematically alter one parameter (e.g., solvent polarity, temperature) to identify critical factors. Use GC-MS to quantify product yields and side reactions .
- Surface Analysis : If the compound acts as a heterogeneous catalyst, perform SEM/EDX to assess surface morphology and elemental distribution .
Application-Oriented Questions
Q. What role does this compound play in the synthesis of dye intermediates, and how can its efficiency be benchmarked against analogues?
- Methodological Answer :
- Comparative Synthesis : Prepare C.I. Acid Blue 260 analogues by replacing the nitro group with other substituents (e.g., amino, chloro). Evaluate molar extinction coefficients (ε) in visible light (500–600 nm) to assess color intensity .
- Kinetic Studies : Measure reaction rates in dye coupling reactions (e.g., with diazonium salts). Use stopped-flow spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
